N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazine core substituted at position 2 with a naphthalen-1-yl group and at position 5 with an acetamide side chain modified by a 2-methoxyethyl moiety.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-10-9-21-19(26)12-24-20(27)18-11-17(23-25(18)13-22-24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,11,13H,9-10,12H2,1H3,(H,21,26) |
InChI Key |
KXWRHMYBRAXYDL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, pyrazole, and triazine precursors. The reaction conditions may involve:
Condensation reactions: Combining naphthalene derivatives with pyrazole and triazine under acidic or basic conditions.
Acylation: Introducing the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Methoxylation: Adding the methoxyethyl group using methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
a. Triazole vs. Pyrazolotriazine Derivatives
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () share the naphthalene and acetamide motifs but utilize a 1,2,3-triazole core instead of pyrazolotriazine . In contrast, the pyrazolotriazine core in the target compound offers a larger π-conjugated system, which could enhance aromatic stacking interactions.
b. Thiazolidinone Derivatives
describes N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides, which replace the pyrazolotriazine with a thiazolidinone ring . Thiazolidinones are associated with antimicrobial activity, whereas pyrazolotriazines are often explored for kinase inhibition, highlighting core-dependent pharmacological divergence.
Substituent Modifications
a. Aryl Group Variations
- Naphthalen-1-yl vs. 4-Fluorophenyl : The compound 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide () substitutes naphthalene with a fluorophenyl group . Fluorine’s electron-withdrawing effect may improve metabolic stability and binding affinity compared to the bulkier naphthalene.
- Methoxyethyl vs. Furylmethyl : The target compound’s 2-methoxyethyl side chain likely enhances solubility relative to the furylmethyl group in , which introduces heteroaromaticity but reduces hydrophilicity.
Biological Activity
N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 318.36 g/mol. It features a complex structure that includes a naphthalene moiety and a pyrazolo[1,5-d][1,2,4]triazin core, contributing to its unique biological properties.
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-d]triazin have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The anticancer effects are primarily attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and survival. It has been observed to target the SHP2 protein, which plays a crucial role in cancer cell signaling pathways. Inhibition of SHP2 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also under investigation. In vitro studies have shown that it may inhibit the production of pro-inflammatory cytokines, suggesting a possible application in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of this compound against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for both strains. The results suggest that the compound could be developed as a potential antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
